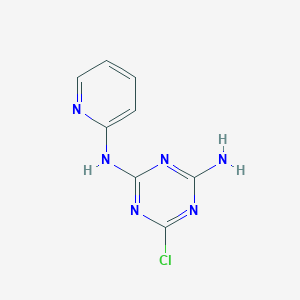![molecular formula C13H23B B14369377 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane CAS No. 92055-66-8](/img/structure/B14369377.png)
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane is a boron-containing bicyclic compound. This compound is notable for its unique structure, which includes a boron atom integrated into a bicyclo[3.3.1]nonane framework. The presence of boron imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane typically involves the reaction of a suitable boron reagent with a precursor molecule that contains the bicyclo[3.3.1]nonane framework. One common method involves the hydroboration of an alkene precursor, followed by oxidation to introduce the boron atom into the desired position. The reaction conditions often require the use of a catalyst and may be carried out under inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and polymers with enhanced properties.
Mécanisme D'action
The mechanism by which 4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane exerts its effects involves the interaction of the boron atom with various molecular targets. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells. The compound’s reactivity also allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar structure but lacks the boron atom.
Naphthalene derivatives: Share the bicyclic framework but differ in functional groups and reactivity.
Uniqueness
4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron chemistry, such as BNCT and advanced material synthesis.
Propriétés
Numéro CAS |
92055-66-8 |
|---|---|
Formule moléculaire |
C13H23B |
Poids moléculaire |
190.13 g/mol |
Nom IUPAC |
4,8-dimethyl-2-prop-2-enyl-2-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H23B/c1-4-7-14-9-11(3)12-6-5-10(2)13(14)8-12/h4,10-13H,1,5-9H2,2-3H3 |
Clé InChI |
OVYYLGDZJAUYPN-UHFFFAOYSA-N |
SMILES canonique |
B1(CC(C2CCC(C1C2)C)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


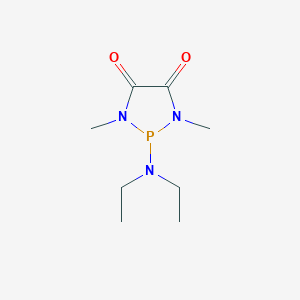
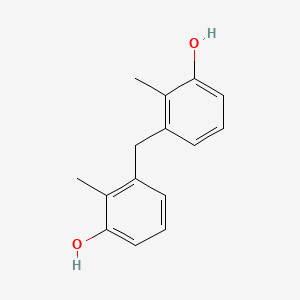

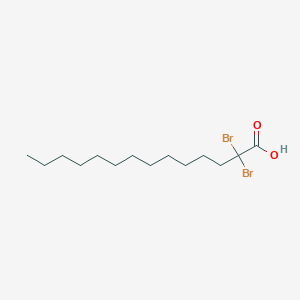
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)

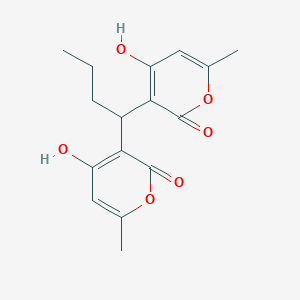
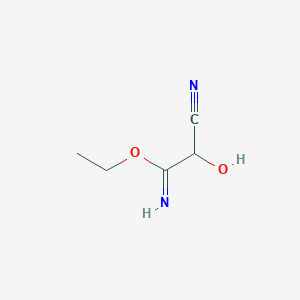

![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
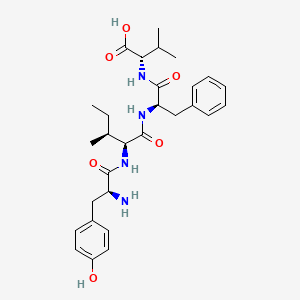
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
